molecular formula C17H25ClN2O2 B4410402 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzonitrile;hydrochloride

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzonitrile;hydrochloride

Cat. No.: B4410402
M. Wt: 324.8 g/mol
InChI Key: MNJANELYLFWTBD-UHFFFAOYSA-N
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Description

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzonitrile;hydrochloride is a complex organic compound with a unique structure that includes a morpholine ring, a butoxy group, and a benzonitrile moiety

Properties

IUPAC Name

2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c1-14-12-19(13-15(2)21-14)9-5-6-10-20-17-8-4-3-7-16(17)11-18;/h3-4,7-8,14-15H,5-6,9-10,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJANELYLFWTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzonitrile;hydrochloride typically involves multiple steps, starting with the preparation of the morpholine ring and the benzonitrile moiety. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Attachment of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where a suitable butyl halide reacts with the morpholine derivative.

    Formation of the Benzonitrile Moiety: This involves the reaction of a suitable benzyl halide with a cyanide source, such as sodium cyanide, under basic conditions.

    Coupling of the Components: The final step involves coupling the morpholine derivative with the benzonitrile moiety under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzonitrile;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzonitrile
  • 4-(2,6-dimethyl-4-morpholinyl)butoxybenzonitrile
  • 2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzonitrile acetate

Uniqueness

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzonitrile;hydrochloride
Reactant of Route 2
2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzonitrile;hydrochloride

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